6-chloro-1H-quinazolin-4-one

PARP inhibitor DNA damage repair Anticancer

6-Chloro-1H-quinazolin-4-one is a C6-halogenated quinazolinone pharmacophore demonstrating 9.0 nM PARP-1 inhibition and low-nM EGFR activity. The 6-chloro substitution optimizes ClogP and enables SNAr for late-stage functionalization—essential for target engagement where 6-fluoro analogs fail. Supported by 93-94% high-yield synthesis, this scaffold reduces COGS in large-scale API production.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 16064-14-5
Cat. No. B106583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1H-quinazolin-4-one
CAS16064-14-5
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=O)NC=N2
InChIInChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)
InChIKeyGOBVWEUSCRFCPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1H-quinazolin-4-one (16064-14-5): A Core Scaffold for Kinase and Antitumor Research


6-Chloro-1H-quinazolin-4-one (CAS 16064-14-5) is a halogenated heterocyclic compound belonging to the quinazolin-4-one family. It is primarily utilized as a core pharmacophore in the development of therapeutic agents targeting DNA repair enzymes (PARP) and receptor tyrosine kinases (e.g., EGFR, HER2) [1]. Its structure features a chlorine substituent at the sixth position of the quinazolin-4-one nucleus, which critically influences its binding affinity, selectivity, and pharmacokinetic profile relative to unsubstituted or differently substituted analogs [2].

Strategic Value of 6-Chloro-1H-quinazolin-4-one: Why In-Class Analogs Cannot Be Arbitrarily Substituted


While quinazolin-4-one is a privileged scaffold, substitution at the C6 position with a chloro group provides a non-negotiable electronic and steric handle for downstream derivatization and target engagement. Generic substitution with unsubstituted, 6-fluoro, or 8-chloro analogs leads to divergent outcomes. Specifically, the C6-chloro moiety is essential for maintaining optimal lipophilicity (ClogP) and enabling nucleophilic aromatic substitution (SNAr) for late-stage functionalization [1]. Furthermore, Structure-Activity Relationship (SAR) studies confirm that replacing the 6-chloro group significantly diminishes cytotoxicity and kinase inhibition (e.g., EGFR) due to altered steric fit within the hydrophobic back pocket of the ATP-binding site [2].

Quantitative Differentiation of 6-Chloro-1H-quinazolin-4-one (16064-14-5): Evidence-Based Selection Guide


PARP-1 Inhibition: Potent Single-Digit Nanomolar Activity of the Core Scaffold

The unadorned 6-chloro-1H-quinazolin-4-one core exhibits direct and potent inhibition of Poly(ADP-ribose) Polymerase 1 (PARP-1). This baseline activity is a critical differentiator from other halogen-substituted quinazolinones. For instance, the 6-chloro core demonstrates an IC50 of 9.0 nM against PARP-1 [1], positioning it as a high-potency starting point that rivals the activity of optimized clinical PARP inhibitors, whereas substitution at C8 often requires additional functionalization to achieve comparable potency [2].

PARP inhibitor DNA damage repair Anticancer

EGFR Kinase Inhibition: The Critical Role of the 6-Chloro Substituent in Binding Affinity

In head-to-head evaluations within the same quinazolin-4-one chemical series, the 6-chloro derivative consistently demonstrates superior EGFR inhibitory activity compared to its 6-fluoro analog. While a specific quinazolinone-based derivative (QT) containing the 6-chloro scaffold achieved an IC50 of 45 nM in a specific kinase assay and 12 nM in a cell viability assay against EGFR [1], literature on closely related 6-fluoroquinazolin-4-one derivatives shows markedly reduced affinity for wild-type EGFR [2]. The larger atomic radius and unique polarizability of chlorine enhance van der Waals interactions within the hydrophobic pocket of the EGFR active site, leading to a measurable improvement in IC50 values.

EGFR inhibitor Tyrosine kinase Cancer signaling

Cytotoxicity Profile: Enhanced Induction of Apoptosis in Gastric Cancer Cells

Derivatization of the 6-chloro-1H-quinazolin-4-one core yields compounds with potent and specific pro-apoptotic effects. In a direct head-to-head comparison within a single study, a 6-chloro-quinazolin derivative (5a) induced apoptosis in 31.7% of MGC-803 gastric cancer cells, whereas another active derivative (5f) induced only 21.9% apoptosis under identical conditions [1]. Furthermore, the same derivative (5a) demonstrated an IC50 of 1.96 mM against MGC-803 cells, highlighting a robust cytotoxic effect that is superior to many other derivatives within the same study [1].

Antitumor activity Apoptosis induction Gastric cancer

Synthetic Efficiency: High-Yield Production of the Core Scaffold for Industrial Application

The production of 6-chloro-1H-quinazolin-4-one has been optimized for high yield and low byproduct formation, making it a cost-effective and reliable intermediate for large-scale manufacturing. A patented process describes the preparation of 6-chloroquinazolin-4-one with a reaction yield of 93-94% [1]. This is a significant improvement over general synthetic protocols for other halogenated quinazolinones, which often suffer from lower yields due to competitive side reactions. For comparison, yields for similar fused heterocycles in alternative routes are typically lower [2].

Process chemistry High-yield synthesis Scalability

Cytotoxicity Selectivity Index: Reduced Toxicity to Normal Cells Compared to Doxorubicin

While not the parent compound itself, key derivatives of 6-chloro-quinazolin-4-one demonstrate a significantly improved safety profile relative to the standard chemotherapeutic doxorubicin. A lead derivative (5d) exhibited an IC50 of 40.85 µM against normal WI-38 fibroblast cells, whereas doxorubicin showed much higher toxicity with an IC50 of 6.72 µM [1]. This represents a >6-fold reduction in cytotoxicity toward normal cells, a critical parameter for reducing off-target effects in cancer therapy.

Safety profile Selectivity index Normal cell toxicity

Procurement-Focused Application Scenarios for 6-Chloro-1H-quinazolin-4-one (16064-14-5)


Lead Optimization for PARP-1 Inhibitors in Oncology

Leverage the inherent 9.0 nM PARP-1 inhibitory activity of the 6-chloro-1H-quinazolin-4-one core [4]. This scenario is ideal for medicinal chemistry teams seeking a high-potency starting point for developing next-generation PARP inhibitors to treat BRCA-mutated cancers. The scaffold's activity surpasses many C8-substituted alternatives, accelerating the hit-to-lead timeline.

Development of Selective EGFR Tyrosine Kinase Inhibitors (TKIs)

Utilize the scaffold to design EGFR inhibitors with low nanomolar potency, as demonstrated by derivative QT (IC50 = 12-45 nM) [4]. This is particularly valuable for programs targeting non-small cell lung cancer (NSCLC) where potent EGFR inhibition is required. The 6-chloro group's electronic contribution is superior to 6-fluoro analogs, ensuring tighter target engagement.

Synthesis of Pro-Apoptotic Agents for Gastric Cancer

Develop anticancer agents specifically tailored for gastric adenocarcinoma. Data shows that 6-chloro-quinazolin-4-one derivatives can induce robust apoptosis (31.7%) in MGC-803 gastric cancer cells [4]. This application scenario focuses on the scaffold's proven ability to trigger programmed cell death in a cancer type with significant unmet medical need.

Scalable Manufacturing of Key Pharmaceutical Intermediates

The high-yield (93-94%) patented synthesis of 6-chloro-1H-quinazolin-4-one makes it a preferred intermediate for industrial-scale production [4]. This scenario is targeted at process chemists and procurement managers aiming to reduce cost of goods and minimize waste in the large-scale synthesis of quinazoline-based APIs, providing a clear economic advantage over lower-yielding analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloro-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.